molecular formula C12H8BrN B1337993 2-Bromo-9H-carbazole CAS No. 3652-90-2

2-Bromo-9H-carbazole

Cat. No. B1337993
CAS RN: 3652-90-2
M. Wt: 246.1 g/mol
InChI Key: PJRGCJBBXGNEGD-UHFFFAOYSA-N
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Description

2-Bromo-9H-carbazole (CAS number 3652-90-2) is a mono-brominated derivative of 9H-carbazole at the 2-position bearing both bromo and amine functional groups . It has been used for further synthesis of semiconducting small molecules and polymers in applications of OLEDs, dye-sensitized solar cells, polymer, and perovskite solar cells .


Synthesis Analysis

Carbazole derivatives, including 2-Bromo-9H-carbazole, have been synthesized through various methods. One of the methods includes the electropolymerization of carbazole and chemical polymerization of carbazole derivatives . Another method involves the use of a flow-type microwave reactor, which significantly reduces the synthesis time .


Molecular Structure Analysis

The molecular formula of 2-Bromo-9H-carbazole is C12H8BrN . The InChIKey is PJRGCJBBXGNEGD-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Br .


Chemical Reactions Analysis

Carbazole-based compounds, including 2-Bromo-9H-carbazole, have been known for their important photochemical and thermal stability and good hole-transport ability . They have been used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-9H-carbazole is 246.10 g/mol . It has a XLogP3 value of 4.5, indicating its lipophilicity . The compound has one hydrogen bond donor and zero hydrogen bond acceptors . Its topological polar surface area is 15.8 Ų .

Scientific Research Applications

Luminescent Materials

2-Bromo-9H-carbazole derivatives have been extensively studied for their luminescent properties. For instance, biphenyl carbazole-based derivatives have shown significant promise in the development of luminescent materials. These compounds exhibit high thermal stability and distinct luminescent behaviors, making them suitable for potential applications in organic light-emitting diodes (OLEDs) and other photonic devices (Gui‐Mei Tang et al., 2021).

Antitumor Activity

Carbazole derivatives, including those synthesized from 2-Bromo-9H-carbazole, have been evaluated for their antitumor activity. For example, 1,4-dimethyl-N-alkylcarbazoles have demonstrated inhibitory effects on ovarian cancer cell growth, with some compounds exhibiting potent antiproliferative activity, suggesting their potential as candidates for cancer treatment (C. Saturnino et al., 2015).

Electronic Spectroscopy

The electronic spectroscopy of bromocarbazoles, including derivatives of 2-Bromo-9H-carbazole, has been a subject of study to understand their photophysical properties. Research in this area provides insights into the effects of bromination on the spectroscopic and photophysical characteristics of carbazole compounds, which is crucial for their application in electronic devices and materials science (M. B. Ponce et al., 2006).

Polymer Science

In polymer science, 2-Bromo-9H-carbazole has been utilized as a building block for the synthesis of carbazole-based polymers. These polymers exhibit high thermal stability and are investigated for their electrochemical properties, absorption, and fluorescence, which are relevant for applications in electronic and optoelectronic devices (A. Iraqi & I. Wataru, 2004).

Molecular Docking and Toxicity Prediction

The potential toxicity of polyhalogenated carbazoles, including 3-bromo-9H-carbazole, has been explored through molecular docking studies. These studies aim to predict the interaction of such compounds with the human androgen receptor, providing a foundation for understanding their potential as endocrine disruptors (Ma. Juryst Chelsea Armas & D. Apodaca, 2022).

Future Directions

Carbazole derivatives, including 2-Bromo-9H-carbazole, have been used in a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc . Future research may focus on exploring more applications of these compounds and improving their synthesis methods .

properties

IUPAC Name

2-bromo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRGCJBBXGNEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507884
Record name 2-Bromo-9H-carbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-9H-carbazole

CAS RN

3652-90-2
Record name 2-Bromocarbazole
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Record name 2-Bromo-9H-carbazole
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Record name 2-Bromo-9H-carbazole
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Synthesis routes and methods I

Procedure details

A round bottom flask was charged with 4′-bromo-2-nitro-1,1′-biphenyl (14.5 g, 52.1 mmol), triethyl phosphite (50 g, 301 mmol) and heated to reflux under nitrogen overnight. The reaction mixture was allowed to cool to room temperature (20-25° C.) and 60 mL of 6 N HCl was added dropwise. The reaction mixture was then heated to 80° C. for 3 hours. The reaction mixture was then cooled to 5° C. and neutralized with 50% NaOH, diluted with deionized water and extracted with 3×150 mL EtOAc. The combined extracts were washed with 150 mL deionized water and 150 mL brine, dried over MgSO4 and evaporated to dryness. The lower boiling impurities were removed by Kugelrohr distillation and the residue was subjected to a column chromatography (SiO2 gel, 9/1 hexane/EtOAc) to yield 8.4 g (65%) of 2-Bromo-9H-carbazole as an off-white solid. The product was confirmed by GC/MS and NMR.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 250 mL round bottom flask was charged with 4-Bromo-2-nitrobenzene (19.2 g, 69.04 mmol), and triethyl phosphate (84 mL, 483.28 mmol). Then, at 160° C. to 165° C., the mixture was heated under reflux for 14 hours. After the reaction was completed, the remaining triethyl phosphate was removed by vacuum distillation. The resultant product was diluted with a mixed solvent of MeOH:H2O=1:1, and the produced solid was filtered. The obtained solid was washed with a mixed solvent of MeOH:H2O=1:1 and petroleum ether.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Around bottom flask was charged with 4′-bromo-2-nitrobiphenyl (100 mmol) and triethyl phosphite (100 mL) and set to reflux under a nitrogen atmosphere for 24 hours. Upon cooling, the solvent was distilled off under vacuum, and the crude product was recrystallized from hot toluene to give 2-bromo-9H-carbazole in 40% yield.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4′-bromo-2-nitrobiphenyl (9.8 g, 35.4 mmol) was refluxed with 30 mL triethylphosphite overnight. After cooling down the solution to room temperature, 40 mL 6(N)HCl was added to it slowly and heated to 80° C. for 3 h. Acidic solution was halfway neutralized with conc. NaOH, rest of the acidic solution was neutralized with solid Na2CO3. Cloudy solution was extracted three times with ethylacetate (500 mL). Combined organic layer was evaporated under vacuum and crude was flashed on silica gel (15% to 30% ethylacetate/hexane). 4.1 g final compound was isolated as off white solid.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6(N)HCl
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

17.93 g (64.47 mmol) of 4′-bromo-2-nitrobiphenyl and 56.09 mL (322.37 mmol) of triethyl phosphate were put into a round bottom flask under nitrogen, and then refluxed and agitated for 5 hours. After the reaction was finished, the solvent was removed by distillation, and the column was used at a ratio of hexane:MC=3:2 (v/v) to obtain 7.2 g of 2-bromo-9H-carbazole and 4.26 g of 2-bromo-9-ethyl-9H-carbazole.
Quantity
17.93 g
Type
reactant
Reaction Step One
Quantity
56.09 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-9H-carbazole
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2-Bromo-9H-carbazole
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2-Bromo-9H-carbazole
Reactant of Route 5
2-Bromo-9H-carbazole
Reactant of Route 6
2-Bromo-9H-carbazole

Citations

For This Compound
43
Citations
R Praveena, K Anbazhakan, K Sadasivam… - Materials Today …, 2021 - Elsevier
… Here two carbazole derivatives 2-bromo-9H carbazole and 2,7 dibromo-9H carbazole are chosen for theoretical investigation of their structural property to understand their reactivity …
Number of citations: 2 www.sciencedirect.com
M Kim, JY Lee - Organic Electronics, 2013 - Elsevier
… In addition, a host material derived from 2-bromo-9H-carbazole, phenylbis(9-phenyl-9H-carbazol-2-yl)phosphine oxide (2DCPO), was also synthesized to study the effect of substitution …
Number of citations: 27 www.sciencedirect.com
H Fromme, W Mi, T Lahrz, M Kraft… - Science of the Total …, 2018 - Elsevier
… The native standards, including 9H-carbazole, 2-bromo-9H-carbazole, 3-bromo-9H-carbazole, and 3,6-dibromo-9H-carbazole, were obtained from AK Scientific (purity > 98.7%, Union …
Number of citations: 53 www.sciencedirect.com
L Gao, TH Schloemer, F Zhang, X Chen… - ACS Applied Energy …, 2020 - ACS Publications
… Bis(4-methoxyphenyl)amine was purchased from TCI America, and 2-bromo-9H-carbazole and 3-bromo-9H-carbazole were purchased from Boron Molecular. Methylammonium iodide (…
Number of citations: 43 pubs.acs.org
J An, X Yang, Z Tian, B Cai, L Zhang, Z Yu, X Wang… - Tetrahedron, 2021 - Elsevier
… Cost-effective and readily available 2-bromo-9H-carbazole (1) and 3-(bromomethyl) heptane with a branched alkyl chain were used as starting materials to synthesize 2-bromo-9-octyl-…
Number of citations: 5 www.sciencedirect.com
S Yue, T Zhang, Q Shen, Q Song, C Ji, Y Chen… - Environment …, 2020 - Elsevier
Polyhalogenated carbazoles (PHCZs) are an emerging class of persistent, bioaccumulative compounds that are structurally and chemically related to dioxins. They have been detected …
Number of citations: 36 www.sciencedirect.com
F Li, X Song, K Zhang, B Shahid, Q Wang, L Yu… - Dyes and …, 2019 - Elsevier
… 2-Bromo-9H-carbazole (9.0 g, 35.5 mmol) and potassium tert-butoxide (6.5 g, 44.3 mmol) are dissolved in 100 ml DMF at room temperature for 1 h, and then 1-bromo-3-hexyldecyl (16.7 …
Number of citations: 15 www.sciencedirect.com
SG Yoo, SK Jeon, SH Hwang, JY Lee - Journal of Industrial and …, 2015 - Elsevier
… 2-Bromo-9H-carbazole, cesium carbonate, copper iodide and 1,10-phenantholine purchased from Sigma Aldrich. Co., were used without further purification. 3-(4,4,5,5-tetramethyl-1,3,2-…
Number of citations: 30 www.sciencedirect.com
A D'Addio, J Malinčik, O Fuhr, D Fenske… - … A European Journal, 2022 - Wiley Online Library
… M should be assembled by a few classical chemical reactions from either commercially available or already reported precursors like monoprotected ethyne, 2-bromo-9H-carbazole, 4-…
A Elmabruk, B Das, D Yedlapudi, L Xu… - ACS Chemical …, 2018 - ACS Publications
… This compound was then cyclized in the presence of PPh 3 to produce 2-bromo-9H-carbazole (3a) (35) which then underwent N-protection using di-tert-butyl dicarbonate in the …
Number of citations: 21 pubs.acs.org

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